Ethyl 6-sulfamoylpyridine-3-carboxylate
Overview
Description
Ethyl 6-sulfamoylpyridine-3-carboxylate is a chemical compound with the CAS Number: 1251279-39-6 . It has a molecular weight of 230.24 . The IUPAC name for this compound is ethyl 6-(aminosulfonyl)nicotinate .
Molecular Structure Analysis
The InChI code for Ethyl 6-sulfamoylpyridine-3-carboxylate is 1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) .Physical And Chemical Properties Analysis
Ethyl 6-sulfamoylpyridine-3-carboxylate is a powder that is stored at room temperature .Scientific Research Applications
Immunodiagnostic Applications Ethyl 6-sulfamoylpyridine-3-carboxylate, as part of the broader family of pyridine derivatives, has been explored for its potential in immunodiagnostic applications. Specifically, 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), a related compound, has been used for crosslinking antibodies on amine-functionalized platforms, such as surface plasmon resonance (SPR) gold chip and microtiter plates. These techniques are significant in developing efficient and cost-effective immunoassays, widely used in biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices (Vashist, 2012).
Synthesis of Functionalized Tetrahydropyridines In the realm of organic synthesis, ethyl 6-sulfamoylpyridine-3-carboxylate-related compounds have been utilized in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, behaving as a 1,4-dipole synthon, has been used for [4 + 2] annulation with N-tosylimines. The resulting compounds, like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrate complete regioselectivity and are formed in excellent yields. This method represents an expansion in the scope of organic synthesis and the creation of novel pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition Pyridine derivatives, including those related to ethyl 6-sulfamoylpyridine-3-carboxylate, have been investigated for their role in corrosion inhibition. Specifically, derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have shown significant effectiveness in mitigating corrosion of mild steel in acidic environments. Such compounds are promising for industrial applications, particularly in protecting metal surfaces against corrosive substances (Saranya et al., 2020).
Synthesis of Antibacterial Agents Pyridine carboxylates, including those similar to ethyl 6-sulfamoylpyridine-3-carboxylate, have been synthesized and evaluated for their antibacterial properties. These compounds, such as ethyl 5-cyano-6-mercaptonicotinate derivatives, have shown potential in creating new classes of antibacterial agents. This research area is particularly vital in the ongoing quest to develop novel antibiotics and combat antibiotic-resistant bacteria (Gad-Elkareem & El-Adasy, 2010).
Safety And Hazards
The safety information for Ethyl 6-sulfamoylpyridine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
properties
IUPAC Name |
ethyl 6-sulfamoylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNSQLKKTSSBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-sulfamoylpyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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